(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(12-3-7-20-8-4-12)17-5-6-18-13(10-17)9-14(16-18)11-1-2-11/h9,11-12H,1-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOPCBBWINYMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone represents a novel class of organic molecules with potential pharmacological applications. This compound is characterized by its complex heterocyclic structure, which includes a cyclopropyl group and a tetrahydro-pyran moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 347.4 g/mol. The unique structural features include:
- Cyclopropyl Group : Enhances reactivity and may influence biological interactions.
- Dihydropyrazolo Framework : Implicated in various biological activities due to its ability to interact with multiple biological targets.
- Tetrahydro-2H-pyran Moiety : Contributes to the lipophilicity and permeability of the compound.
1. Antiviral Activity
Research indicates that compounds similar to this one exhibit antiviral properties, particularly against Hepatitis B Virus (HBV). The mechanism involves interference with the viral capsid assembly, leading to reduced viral replication. In vitro studies have demonstrated significant anti-HBV activity with low cytotoxicity profiles.
2. Anticancer Properties
The dihydropyrazolo structure is known for its anticancer potential. Compounds in this class have shown efficacy in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth. For example, they may act as inhibitors of protein kinases or other signaling pathways critical for cancer cell survival.
3. Anti-inflammatory Effects
Similar pyrazole derivatives have been documented to possess anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes or other mediators involved in inflammation.
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition : Compounds with similar structures often inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and viral infections.
- Receptor Modulation : The presence of functional groups allows for interaction with specific receptors, potentially altering their activity and influencing cellular responses.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In Vitro Study on HBV | Demonstrated significant reduction in HBV replication with minimal cytotoxicity (IC50 values indicating potency) . |
| Anticancer Activity | Inhibition of cell proliferation in various cancer cell lines; specific IC50 values reported for different types of cancer . |
| Anti-inflammatory Assays | Reduction in pro-inflammatory cytokine production observed in cellular models . |
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the Pyrazolo Framework : Cyclization reactions using hydrazines and diketones.
- Introduction of Cyclopropyl Group : Achieved through cyclopropanation methods.
- Attachment of Tetrahydro-Pyran Moiety : Alkylation reactions are employed to introduce this group onto the core structure.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs from Patent Literature
The European Patent Application (2023) discloses pyrazolo[1,5-a]pyrazine derivatives with distinct substituents and linked heterocycles, including:
2-(4-cyclopropyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one :
- Features a 4-cyclopropyl-6-methylpyrazolo-pyrazine core and a hydroxyethyl-piperazine group. The hydrophilic piperazine moiety may improve aqueous solubility but could increase susceptibility to oxidative metabolism compared to the THP group in the target compound .
The propylpiperidine substituent introduces lipophilicity, which may enhance blood-brain barrier (BBB) penetration relative to the THP group .
Substituent-Driven Pharmacokinetic Variations
- Cyclopropyl vs. Methyl/Dimethylamino Groups: The target compound’s cyclopropyl group likely confers greater metabolic stability than methyl or dimethylamino substituents (e.g., in [1221792-15-9], ) due to reduced oxidative vulnerability . However, methyl groups may improve synthetic accessibility.
- Tetrahydro-2H-pyran (THP) vs. Piperazine/Piperidine :
The THP group in the target compound balances lipophilicity and polarity, favoring oral bioavailability. In contrast, piperazine derivatives (e.g., [1209273-29-9], ) with hydroxyl or propyl chains may exhibit higher solubility but shorter half-lives due to phase I metabolism .
Data Table: Key Structural and Inferred Properties
Research Implications and Limitations
While the provided evidence lacks explicit biological data for the target compound, structural comparisons suggest:
- The cyclopropyl-THP combination optimizes a balance between stability and bioavailability, distinguishing it from analogs with simpler alkyl or polar substituents.
- Further studies are needed to validate target engagement (e.g., kinase or GPCR binding) and ADME profiles.
Q & A
Q. What are the key considerations for optimizing synthetic routes to this compound?
Methodological Answer: The synthesis of pyrazolo-pyrazine derivatives often involves multi-step reactions. For example, cyclopropane and tetrahydro-2H-pyran moieties can be introduced via nucleophilic substitution or coupling reactions under controlled conditions. A one-pot two-step reaction using catalysts like Pd(OAc)₂ (as seen in similar pyrazole derivatives) may improve yield and regioselectivity . Reaction optimization should focus on solvent polarity, temperature (e.g., reflux in THF or DMF), and protecting group strategies to minimize side products.
Q. How can spectroscopic methods (NMR, IR, HRMS) confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for cyclopropane protons (δ ~0.8–1.2 ppm, split due to ring strain) and pyran oxygen’s neighboring carbons (δ ~60–70 ppm). Compare with structurally analogous compounds, such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine derivatives, where chemical shifts for pyrazine and pyran rings are well-documented .
- HRMS : Validate molecular formula with <5 ppm mass accuracy. For example, a target mass of ~330–350 g/mol (depending on substituents) should align with calculated values .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo-pyrazine heterocycle formation be addressed?
Methodological Answer: Regioselectivity in pyrazolo[1,5-a]pyrazine systems is influenced by steric and electronic factors. Computational modeling (e.g., DFT) can predict favorable ring-closing pathways. Experimentally, substituents like electron-withdrawing groups (e.g., nitro, cyano) at the pyrazole 2-position enhance cyclization efficiency, as shown in 5-methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?
Methodological Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). For example, single-crystal X-ray diffraction (as in C22H22ClN3O3, triclinic system, P1 space group) provides definitive bond lengths and angles, while NMR may show averaged signals due to conformational flexibility . Use variable-temperature NMR to detect equilibria and compare with computational conformational analysis.
Q. How can computational methods predict biological target interactions for this compound?
Methodological Answer: Molecular docking studies (e.g., AutoDock Vina) using the compound’s crystal structure (e.g., dihedral angles from C22H22ClN3O3) can identify potential binding pockets in proteins like kinases or GPCRs . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity and thermodynamics.
Experimental Design & Data Analysis
Q. What are common pitfalls in assessing the compound’s stability under experimental conditions?
Methodological Answer: Degradation pathways (e.g., oxidation of dihydropyrazine to pyrazine) can occur during prolonged storage or heating. Monitor stability via HPLC-UV at λ = 254 nm, comparing fresh vs. aged samples. For example, organic degradation in wastewater matrices increased over 9 hours in HSI experiments, highlighting the need for controlled temperature (e.g., 4°C) and inert atmospheres .
Q. How to design a SAR study for pyrazolo-pyrazine derivatives with modified substituents?
Methodological Answer: Systematically vary substituents (e.g., cyclopropyl vs. phenyl at pyrazole 2-position) and assess activity in cellular assays. For instance, 5-(3,5-bis-trifluoromethyl-phenyl)-2,4-dimethyl-oxazolidine derivatives showed enhanced bioactivity due to lipophilic substituents . Use multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
